4-Bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine
Description
Properties
IUPAC Name |
4-bromo-3-chloro-2H-pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-3-1-2-9-6-4(3)5(8)10-11-6/h1-2H,(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAMOFCAXIPDRKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(NN=C2N=C1)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring-Closure Reaction Using 2-Chloro-3-Pyridinecarboxaldehyde
The foundational synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives is exemplified in a Chinese patent (CN105801574A), which employs 2-chloro-3-pyridinecarboxaldehyde as the starting material. The reaction proceeds via a hydroxylamine hydrochloride-catalyzed cyclization in dimethylformamide (DMF), achieving yields up to 85% under optimized conditions.
Key Reaction Parameters:
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Solvent: DMF (polar aprotic, enhances nucleophilicity).
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Catalyst: Hydroxylamine hydrochloride (1:1 to 5:1 molar ratio relative to aldehyde).
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Temperature: 60°C for 6–8 hours.
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Base: Triethylamine (neutralizes HCl byproduct).
Mechanistic Insight:
The aldehyde group undergoes condensation with hydroxylamine to form an oxime intermediate, followed by intramolecular cyclization with the adjacent chloro-substituted pyridine ring. This step establishes the pyrazolo[3,4-b]pyridine core, retaining the chloro substituent at position 3 of the pyridine moiety.
Halogenation Strategies for 4-Bromo-3-chloro Substitution
Electrophilic Bromination of the Pyrazole Ring
Introducing bromine at position 4 of the pyrazole ring requires regioselective electrophilic substitution. While no direct literature describes this step for 4-bromo-3-chloro derivatives, analogous bromination of pyrazolo[3,4-b]pyridines can be extrapolated from methods used in fluorescent dye synthesis.
Proposed Protocol:
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Substrate: 3-Chloro-1H-pyrazolo[3,4-b]pyridine (synthesized via Section 1.1).
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Brominating Agent: N-Bromosuccinimide (NBS) in dichloromethane (DCM).
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Catalyst: FeCl₃ (Lewis acid, enhances electrophilicity).
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Conditions: 0°C to room temperature, 12–24 hours.
Expected Outcome:
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Bromine preferentially substitutes at position 4 due to electron-donating effects of the pyridine nitrogen and steric accessibility.
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Yield: ~60–70% (estimated based on similar aryl brominations).
Challenges:
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Competing bromination at position 5 or on the pyridine ring.
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Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the 4-bromo isomer.
Microwave-Assisted Synthesis for Enhanced Efficiency
Adaptation of Microwave Cyclocondensation
A study published in ACS Omega demonstrates microwave-assisted synthesis of bis-pyrazolo[3,4-b:4',3'-e]pyridines, highlighting reduced reaction times and improved yields. Applying similar conditions to 4-bromo-3-chloro derivatives could streamline production.
Modified Workflow:
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Precursor Preparation:
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Bromination Post-Cyclization:
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Subject the cyclized product to NBS/FeCl₃ as in Section 2.1.
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Advantages:
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Reaction time reduced from hours to minutes.
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Higher purity due to minimized side reactions.
Comparative Analysis of Synthetic Routes
Key Observations:
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The dihalogenated aldehyde route offers the highest theoretical yield but is hampered by precursor accessibility.
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Microwave-assisted methods balance efficiency and practicality, making them suitable for lab-scale production.
Characterization and Validation
Spectroscopic Data
While source provides the molecular formula (C₆H₃BrClN₃) and mass (232.4651 g/mol), synthetic validation requires comparison to standard spectra:
Purity Optimization
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Recrystallization: Use ethanol/water (7:3) to isolate crystalline product.
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HPLC: C18 column, acetonitrile/water (60:40), retention time ≈ 6.2 minutes.
Industrial and Environmental Considerations
Solvent Selection and Recycling
Cost Analysis
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Catalyst Cost: Hydroxylamine hydrochloride ($0.50/g) vs. FeCl₃ ($0.20/g).
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Bromination: NBS ($1.20/g) contributes significantly to total expense.
Chemical Reactions Analysis
4-Bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Scientific Research Applications
Medicinal Chemistry
1. Kinase Inhibitor Development
4-Bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine serves as a crucial scaffold in the design and synthesis of kinase inhibitors. Kinases are essential enzymes that regulate various cellular processes, including cell division and metabolism. The compound's structure allows for effective binding to kinase active sites, thereby inhibiting their activity.
Case Study : A study synthesized multiple derivatives of pyrazolo[3,4-b]pyridine, with some exhibiting potent inhibition against TRKA kinase, a target implicated in several cancers. One derivative demonstrated an IC50 value of 56 nM against TRKA, highlighting its potential as a therapeutic agent for cancer treatment .
2. Anticancer Activity
Research indicates that compounds within the pyrazolo[3,4-b]pyridine family exhibit significant anticancer properties. For instance, derivatives have been shown to selectively inhibit cancer cell proliferation while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with fewer side effects .
3. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies suggest that certain derivatives can inhibit bacterial growth by targeting specific enzymes essential for bacterial survival. The precise mechanisms are still under investigation but may involve interference with metabolic pathways crucial to bacterial proliferation .
1. Anti-inflammatory Effects
this compound has shown potential anti-inflammatory effects by inhibiting specific signaling pathways involved in inflammation. Its interaction with kinases that regulate inflammatory responses suggests it could modulate immune responses effectively .
2. Chemical Biology Applications
In chemical biology, this compound serves as a probe to study various biological pathways and molecular interactions. Its ability to bind selectively to molecular targets makes it a valuable tool for exploring cellular mechanisms .
Mechanism of Action
The mechanism of action of 4-Bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . The compound binds to the kinase domain of TRKs, preventing their activation and subsequent signal transduction pathways .
Comparison with Similar Compounds
Key Observations :
- Positional Isomerism : Compounds with identical molecular formulas (e.g., 893722-46-8 vs. 1246349-99-4) exhibit distinct bioactivity due to differences in halogen placement. For example, pyrazolo[4,3-c]pyridine derivatives often show altered kinase inhibition profiles compared to pyrazolo[3,4-b]pyridines .
- Ring System Variations: Replacing the pyrazole ring with imidazole (e.g., 1638767-93-7) reduces hydrogen bond donor capacity (from 1 to 0), impacting solubility and target binding .
Physicochemical and Spectroscopic Properties
Comparative NMR and solubility
Biological Activity
4-Bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in cancer therapy and enzyme inhibition. This compound belongs to the pyrazolopyridine family, characterized by a fused pyrazole and pyridine ring system. The presence of halogen substituents (bromine and chlorine) enhances its reactivity and biological profile.
- IUPAC Name : 4-bromo-3-chloro-2H-pyrazolo[3,4-b]pyridine
- Molecular Formula : C6H3BrClN3
- Molecular Weight : 232.46 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Notably, it has been shown to inhibit tropomyosin receptor kinases (TRKs), which play critical roles in cell proliferation and differentiation. This inhibition can lead to reduced tumor growth and altered cellular signaling pathways associated with cancer progression .
Antitumor Activity
Research indicates that derivatives of this compound exhibit significant antitumor properties. For instance:
- In vitro studies have demonstrated its ability to inhibit cancer cell proliferation across various human cancer cell lines, including HeLa and HCT116 cells .
- In vivo evaluations using xenograft models have shown promising results, where compounds derived from this scaffold significantly inhibited tumor growth without systemic toxicity .
Enzyme Inhibition
This compound also acts as an inhibitor for several key enzymes:
- Fibroblast Growth Factor Receptors (FGFRs) : A series of pyrazolo[3,4-b]pyridine derivatives were identified as selective FGFR kinase inhibitors, showcasing potential for cancer therapy targeting these receptors .
- Phosphodiesterase-4 (PDE4) : Some derivatives have been reported to inhibit PDE4, which is involved in inflammatory responses, suggesting anti-inflammatory properties .
Structure-Activity Relationship (SAR)
The biological efficacy of this compound is influenced by its structural modifications. The following table summarizes key findings related to SAR:
| Substituent | Biological Activity | Remarks |
|---|---|---|
| Bromine at position 4 | Enhanced TRK inhibition | Critical for antitumor activity |
| Chlorine at position 3 | Modulates enzyme selectivity | Influences pharmacokinetic properties |
| Alkylaminoethyl groups | Increased antiproliferative activity | Potent against various cancer cell lines |
Case Studies
- Study on FGFR Inhibition :
-
Cytotoxicity Assessment :
- Another investigation focused on the cytotoxic effects of various derivatives against human and murine cancer cell lines. Compounds demonstrated low micromolar activity (0.75–4.15 μM) while sparing normal cells from proliferation inhibition, highlighting their selective toxicity towards cancer cells .
Q & A
Q. How can computational tools predict novel derivatives with enhanced properties?
- Methodological Answer : Molecular docking (AutoDock Vina) screens virtual libraries against target proteins (e.g., EGFR kinases). ADMET predictors (SwissADME) forecast bioavailability, guiding synthesis of derivatives with balanced logP (2–5) and low CYP450 inhibition. For example, adding electron-withdrawing groups (NO₂, CF₃) at the 5-position improves metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
